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molecular formula C14H28OSi B8568493 1-Undecyn-3-ol, 1-(trimethylsilyl)- CAS No. 61077-68-7

1-Undecyn-3-ol, 1-(trimethylsilyl)-

Cat. No. B8568493
M. Wt: 240.46 g/mol
InChI Key: NLGZPLBBTUJTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04970229

Procedure details

To 200 ml of methanol was added 10 g (41.93 mmol) of the product of Example 5. The reaction mixture was cooled to 0° C. and 0.53 g (14 mmol) of NaBH4 was added portionwise over 5 minutes. After an additional 15 minutes, the reaction was quenched with acetone and the solvent removed under reduced pressure. The residue was partitioned between water and diethyl ether. The aqueous layer was extracted one additional time with diethyl ether and the combined organic extracts were washed 1x with brine and then dried (MgSO4). Thin layer chromatography indicated the crude product to contain both the titled product and its unsilylated analogue. This was used in the next step without further purification.
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:16])([CH3:15])[C:3]#[C:4][C:5](=[O:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[BH4-].[Na+]>CO>[CH3:16][Si:2]([CH3:1])([CH3:15])[C:3]#[C:4][CH:5]([OH:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](C#CC(CCCCCCCC)=O)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with acetone
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted one additional time with diethyl ether
WASH
Type
WASH
Details
the combined organic extracts were washed 1x with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
This was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C[Si](C#CC(CCCCCCCC)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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